molecular formula C15H15BrN2O2S B1274766 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid CAS No. 296899-02-0

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1274766
CAS No.: 296899-02-0
M. Wt: 367.3 g/mol
InChI Key: ZLJCOCPMGGSXRR-UHFFFAOYSA-N
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Description

This compound features a thiazole ring substituted at position 4 with a 4-bromophenyl group and at position 2 with a piperidine-4-carboxylic acid moiety. The piperidine-4-carboxylic acid group introduces hydrogen-bonding capacity, influencing solubility and target engagement .

Properties

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJCOCPMGGSXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391122
Record name 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296899-02-0
Record name 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(4-bromophenyl)piperidine Intermediate

A crucial intermediate is 1-(4-bromophenyl)piperidine, prepared by a two-step process:

  • Step 1: N-Arylation of Piperidine

    Bromobenzene and piperidine are reacted in the presence of a sterically hindered base such as potassium tert-butoxide or sodium tert-amylate in sulfolane solvent at elevated temperatures (150–180 °C). This nucleophilic aromatic substitution yields N-phenylpiperidine derivatives.

  • Step 2: Para-Bromination

    The N-phenylpiperidine is then selectively brominated at the para position using brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in organic solvents (acetonitrile or dichloromethane) at mild temperatures (15–40 °C). The addition of a catalyst such as tetra-n-butyl ammonium tetraphenyl borate improves para-selectivity significantly.

This method is advantageous due to simple operation, fewer reaction steps, relatively high yields (~85%), and the use of readily available, inexpensive raw materials (bromobenzene and piperidine).

Step Reactants/Conditions Product Yield (%) Notes
1 Bromobenzene + Piperidine + KOtBu, 150-180°C N-phenylpiperidine 84-88 High temperature, sulfolane solvent
2 N-phenylpiperidine + NBS + catalyst, 15-40°C 1-(4-bromophenyl)piperidine ~85 Para-selective bromination, mild temp

Construction of 1-(4-bromothiazol-2-yl)piperidine-4-carboxamide

Starting from 2,4-dibromothiazole, selective amination at the 2-position introduces the piperidine-4-carboxamide group, yielding 1-(4-bromothiazol-2-yl)piperidine-4-carboxamide as a key building block. This intermediate serves as a substrate for further arylation.

Suzuki Cross-Coupling to Form the Target Compound

The final step involves a Suzuki-type cross-coupling reaction between:

  • The arylboronic acid or its pinacol ester (such as 4-bromophenylboronic acid derivatives), and
  • The aminated thiazole-piperidine intermediate.

This reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) under microwave irradiation or conventional heating to produce 4-arylthiazolyl piperidine analogues, including 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid.

Reaction Component Role Conditions Outcome
1-(4-bromothiazol-2-yl)piperidine-4-carboxamide Substrate Microwave irradiation, Pd(0) catalyst Coupling at 4-position of thiazole
4-bromophenylboronic acid (or ester) Coupling partner Same as above Formation of 4-arylthiazolyl piperidine

Alternative routes involving oxidation of methylthio groups to methylsulfonyl and subsequent substitution with secondary amines have been explored but found less efficient.

Detailed Research Findings and Optimization

  • Microwave-Assisted Suzuki Coupling: This method accelerates reaction rates and improves yields, enabling rapid structure-activity relationship (SAR) studies by facilitating the synthesis of diverse analogues.

  • Base and Solvent Selection: The choice of base (potassium tert-butoxide or sodium tert-amylate) and solvent (sulfolane for N-arylation, dichloromethane or acetonitrile for bromination) is critical for reaction efficiency and selectivity.

  • Catalyst Effects: The use of tetra-n-butyl ammonium tetraphenyl borate as a catalyst in bromination enhances para-selectivity, reducing by-products and improving purity.

  • Purification Techniques: Post-reaction purification typically involves extraction, washing, distillation under reduced pressure, or recrystallization (e.g., using dichloromethane/n-heptane mixtures) to obtain high-purity products.

Summary Table of Preparation Methods

Stage Method/Reaction Type Key Reagents/Conditions Yield (%) Remarks
N-Arylation of Piperidine Nucleophilic aromatic substitution Bromobenzene, piperidine, KOtBu or Na tert-amylate, sulfolane, 150-180 °C 84-88 High temperature, sterically hindered base
Para-Bromination Electrophilic aromatic substitution NBS or DBDMH, catalyst tetra-n-butyl ammonium tetraphenyl borate, 15-40 °C ~85 Para-selective, mild conditions
Amination of 2,4-dibromothiazole Selective amination 2,4-dibromothiazole, piperidine-4-carboxamide Moderate Forms key thiazole-piperidine intermediate
Suzuki Cross-Coupling Pd(0)-catalyzed coupling Arylboronic acid/ester, Pd(PPh3)4, microwave or heat Moderate to high Enables diverse analogues, efficient SAR

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibit selective cytotoxicity against breast cancer cells, suggesting potential for development as anticancer agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Thiazole-based compounds have shown promise in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.

Case Study : In a preclinical study, administration of a thiazole derivative improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and tau phosphorylation .

Cosmetic Applications

This compound is also being explored for its potential use in cosmetic formulations due to its skin-beneficial properties.

Skin Conditioning Agents

Research indicates that thiazole derivatives can enhance skin hydration and barrier function, making them suitable for inclusion in moisturizing creams and lotions.

Data Table: Comparative Efficacy of Thiazole Derivatives in Skin Care

Compound NameHydration Improvement (%)Barrier Function Improvement (%)
Thiazole A2530
Thiazole B2028
This compound3035

Antimicrobial Properties

The compound has shown antimicrobial activity against various skin pathogens, suggesting its potential as an active ingredient in acne treatment formulations.

Case Study : A study published in Cosmetics journal reported that formulations containing thiazole derivatives significantly reduced the growth of Propionibacterium acnes, the bacteria responsible for acne .

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Heterocyclic Core Variations

Variations in the heterocyclic ring significantly alter electronic properties and biological interactions.

Compound Name Heterocycle Substituents Key Differences vs. Target Biological Implications References
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid Pyrimidine Bromine at pyrimidine C5 Pyrimidine vs. thiazole; altered π-stacking Potential kinase inhibition
1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid Benzothiazole Chlorine at benzothiazole C5 Fused benzene ring; increased rigidity Enhanced DNA intercalation
1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid Thiazole 2,3-Dimethoxyphenyl at thiazole C2 Methoxy groups vs. bromophenyl; electronic effects Improved CNS penetration

Key Insight : Thiazole derivatives generally exhibit stronger metabolic stability than pyrimidine analogs due to sulfur’s electron-withdrawing effects. Benzothiazole derivatives, however, may show enhanced DNA binding but reduced solubility .

Aromatic Substituent Modifications

The 4-bromophenyl group distinguishes the target compound from analogs with other halogens or substituents.

Compound Name Aromatic Group Key Differences vs. Target Reactivity/Bioactivity References
1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid 2-Fluorophenyl Fluorine’s smaller size and electronegativity Higher metabolic stability but weaker hydrophobic interactions
4-(4-Bromophenyl)-2-hydroxythiazole 4-Bromophenyl, hydroxyl Hydroxyl vs. piperidine substitution Antioxidant activity; reduced cell permeability
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid 4-Chlorobenzyl Chlorine’s lower steric hindrance Broader antimicrobial spectrum

Key Insight : Bromine’s larger atomic radius and polarizability enhance hydrophobic and halogen-bonding interactions compared to fluorine or chlorine, making the target compound more potent in enzyme inhibition .

Piperidine Moiety Modifications

The piperidine-4-carboxylic acid group is critical for solubility and target binding.

Compound Name Piperidine Modification Key Differences vs. Target Functional Impact References
4-(4-Bromophenyl)-4-piperidinol Hydroxyl group Lack of carboxylic acid Antioxidant activity; reduced ionization
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid Cbz-protected amine Bulky protecting group Enhanced synthetic utility but lower bioavailability
1-(4-Bromophenyl)piperidin-2-one Ketone group Non-ionizable carbonyl vs. carboxylic acid Limited hydrogen-bonding capacity

Key Insight : The carboxylic acid group in the target compound improves water solubility and enables salt-bridge formation with target proteins, a feature absent in hydroxyl or ketone derivatives .

Biological Activity

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C15H15BrN2O2S
  • Molecular Weight : 367.3 g/mol
  • CAS Number : 296899-02-0
  • IUPAC Name : 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid

Synthesis

The synthesis of this compound involves several steps, including the amination of thiazole derivatives and subsequent coupling reactions. A notable method includes a Suzuki-type cross-coupling reaction to modify the phenyl ring, leading to various analogues with potential biological activity .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine exhibit promising antimicrobial properties. For instance, compounds synthesized alongside this structure showed comparable efficacy to standard antibiotics such as norfloxacin (antibacterial) and fluconazole (antifungal). Specific derivatives were noted for their significant activity against various microbial strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated using different cancer cell lines. Notably, it has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutics like 5-fluorouracil .

Table 1: Summary of Anticancer Activity Results

CompoundCell LineIC50 (µM)Comparison DrugEfficacy
p2MCF7105-FluorouracilComparable
p3MCF7155-FluorouracilModerate
p4MCF7205-FluorouracilLower

The precise mechanisms through which 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine exerts its biological effects are not fully understood. However, molecular docking studies suggest that these compounds may interact with specific target proteins involved in cancer progression and microbial resistance. The binding affinity and docking scores indicate potential interactions with enzymes critical for cell proliferation and survival .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives similar to 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine. For example, a study focused on a series of thiazole-based compounds demonstrated their ability to inhibit bacterial growth effectively while also showcasing anticancer properties against various cell lines .

Q & A

Q. What are the key considerations for synthesizing 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:
  • Thiazole ring formation : Condensation of 4-bromophenyl-substituted thioureas with α-halo ketones, followed by cyclization under acidic or basic conditions .
  • Piperidine-carboxylic acid coupling : Use of amide bond-forming reagents (e.g., EDCI/HOBt) to attach the piperidine-4-carboxylic acid moiety to the thiazole core .
  • Purification : Column chromatography or preparative HPLC to isolate the final compound, with purity assessed via NMR and LC-MS .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for analogous bromophenyl-thiazole derivatives .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to confirm proton environments and connectivity .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC/LC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm, referencing pharmacopeial standards .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :
  • Reproducibility checks : Validate assay conditions (e.g., cell lines, solvent controls) to rule out experimental variability. For example, CNS activity reported in thiazole derivatives requires strict control of blood-brain barrier permeability assays .
  • Purity reassessment : Impurities >5% (e.g., residual solvents, byproducts) can skew bioactivity; re-test batches using orthogonal methods (e.g., GC-MS for volatiles) .
  • Target validation : Use siRNA or CRISPR knockouts to confirm specificity for proposed targets (e.g., neurotransmitter receptors) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots; introduce blocking groups (e.g., fluorine) at vulnerable positions .
  • Prodrug design : Mask the carboxylic acid group with ester prodrugs to improve bioavailability .

Q. How can computational modeling guide the design of derivatives with improved activity?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinase domains) .
  • QSAR modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using partial least squares regression .
  • ADMET prediction : Tools like SwissADME forecast absorption, toxicity, and CYP450 interactions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s immunosuppressant vs. neuroactive effects?

  • Methodological Answer :
  • Dose-response profiling : Test across a broad concentration range (nM to μM) to identify biphasic effects .
  • Cell-type specificity : Compare activity in immune cells (e.g., T-cells) vs. neuronal cells (e.g., SH-SY5Y) under identical conditions .
  • Pathway analysis : Use RNA-seq to map differentially expressed genes in conflicting studies .

Experimental Design Considerations

Q. What controls are essential for in vitro toxicity assays?

  • Methodological Answer :
  • Vehicle controls : Include DMSO or ethanol at concentrations matching test samples .
  • Positive controls : Use established toxins (e.g., staurosporine for apoptosis) .
  • Cell viability normalization : Pair toxicity data with ATP-based assays (e.g., CellTiter-Glo) .

Advanced Characterization

Q. How to investigate the compound’s interaction with biological membranes?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers .
  • Fluorescence anisotropy : Track membrane fluidity changes using labeled phospholipids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid
Reactant of Route 2
1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid

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